molecular formula C18H15ClN2O2 B2521873 6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide CAS No. 1210024-34-2

6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide

Cat. No.: B2521873
CAS No.: 1210024-34-2
M. Wt: 326.78
InChI Key: HSOOZHYFWQDOKZ-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to a naphthalene moiety via an ethoxy bridge

Properties

IUPAC Name

6-chloro-N-(2-naphthalen-2-yloxyethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-17-8-6-15(12-21-17)18(22)20-9-10-23-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOOZHYFWQDOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the naphthalen-2-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate ethylating agent under basic conditions.

    Coupling with 6-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and naphthalen-2-yloxy groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[2-(phenoxy)ethyl]pyridine-3-carboxamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.

    6-chloro-N-[2-(benzyloxy)ethyl]pyridine-3-carboxamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.

Uniqueness

6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide is unique due to the presence of the naphthalen-2-yloxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.

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